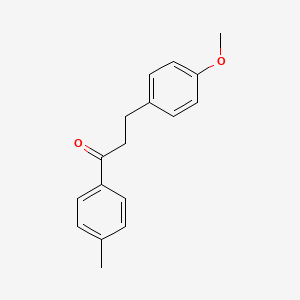

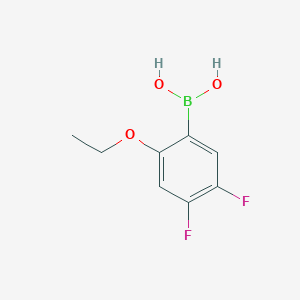

![molecular formula C11H10O3S B1355317 6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid CAS No. 23045-75-2](/img/structure/B1355317.png)

6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid

説明

6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 23045-75-2 . It has a molecular weight of 222.26 . The compound is a white solid and is stored at temperatures between 0-5°C .

Synthesis Analysis

The synthesis of 6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid involves treating a solution of methyl 3-methyl-6-(methyloxy)-1-benzothiophene-2-carboxylate in methanol with 2M sodium hydroxide . The mixture is stirred at 60°C for 18 hours. The solvent is then evaporated, and the residue is taken up in water. The pH is adjusted to 1 by adding 2M HCl, forming a precipitate .Molecular Structure Analysis

The IUPAC name for this compound is 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid . The InChI code is 1S/C11H10O3S/c1-6-8-4-3-7 (14-2)5-9 (8)15-10 (6)11 (12)13/h3-5H,1-2H3, (H,12,13) .Physical And Chemical Properties Analysis

6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid is a white solid . It has a molecular weight of 222.26 . The compound is stored at temperatures between 0-5°C .科学的研究の応用

Decarboxylation and Derivatives Synthesis

6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid and its analogs have been studied for their potential in decarboxylation processes. For example, 5-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid can be decarboxylated using hydrobromic acid, offering better yield and product quality than previous methods. The 5-methoxy analog is stable to decarboxylation under these conditions but undergoes demethylation, leading to further decarboxylation of the resultant phenol (Jackson & Bowlus, 1980).

Synthesis of Isomeric Acids

Research has also focused on the synthesis of isomeric benzo[b]thiophene-2-carboxylic acids with methyl and methoxy groups at different positions. These acids have been used to create disubstituted benzo[b]thiophenes and their methyl esters, expanding the range of potential chemical derivatives (Campaigne & Abe, 1975).

Photocyclization for Synthesis

Another application involves the use of photocyclization of 3-styrylbenzo[b]thiophenes to synthesize monomethylbenzo[b]naphtho[2,1-d]thiophenes, a process that utilizes various methylated benzo[b]thiophene derivatives (Tominaga et al., 1982).

Applications in Pharmacology

In pharmacology, derivatives of 6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid have been explored for their potential in developing new drugs. For instance, some derivatives have been shown to inhibit the expression of cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1, suggesting potential anti-inflammatory properties (Boschelli et al., 1995).

Plant Growth Regulation

A derivative of benzo[b]thiophene, specifically 4-methoxybenzo[b]thienyl-3-acetic acid, has been found to significantly enhance plant growth, indicating potential applications in agriculture (Schuetz & Titus, 1967).

Safety and Hazards

作用機序

Target of Action

The primary target of 6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid is myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is an anti-apoptotic protein in the Bcl-2 family, which inhibits the progression of apoptosis via sequestering the pro-apoptotic proteins . Overexpression of Mcl-1 is the hallmark of several cancers and is associated with drug resistance and tumor relapse .

Mode of Action

The compound interacts with its target, Mcl-1, by downregulating it, which prompts a conspicuous apoptotic response . This interaction leads to the impairment of homologous recombination, a major way to repair DNA double-strand breaks .

Biochemical Pathways

The compound affects the apoptosis pathway and DNA damage repair pathway. By downregulating Mcl-1, it inhibits the progression of apoptosis and impairs the homologous recombination, leading to DNA damage .

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells and the impairment of DNA damage repair . This leads to DNA damage in the cells, triggering cell death .

Action Environment

The compound is a white solid and should be stored at room temperature in an inert atmosphere . It is also recommended to keep it in a dark place . These environmental factors may influence the compound’s action, efficacy, and stability.

特性

IUPAC Name |

6-methoxy-3-methyl-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3S/c1-6-8-4-3-7(14-2)5-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHFVTXBQQYWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=CC(=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

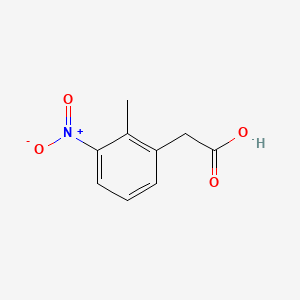

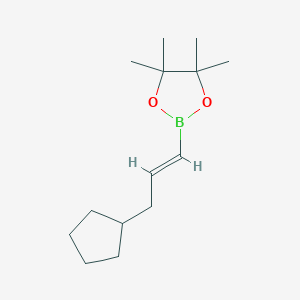

![3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1355243.png)

![3-[(1-methyl-3-indolyl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1355245.png)